molecular formula C14H6F6N2O4 B1393314 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl CAS No. 194344-28-0

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B1393314
CAS No.: 194344-28-0
M. Wt: 380.2 g/mol
InChI Key: NHEDTONHCGHJCX-UHFFFAOYSA-N
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Description

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl is a high-value, substituted biphenyl compound offered for chemical research and development. This compound features a biphenyl core—a fundamental scaffold in organic synthesis—strategically functionalized with strong electron-withdrawing groups, including nitro and trifluoromethyl substituents. This specific substitution pattern makes it a promising building block for synthesizing complex molecules and advanced materials. Its primary research application lies in its role as a key precursor for the synthesis of specialty chemicals. A closely related compound, 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl, is documented as a critical monomer for producing polyimides, which are polymers known for their exceptional thermal stability, mechanical strength, and electrical insulation properties . By analogy, this compound is anticipated to be similarly valuable in materials science, particularly in the development of heat-resistant polymers for aerospace, electronics, and advanced coatings. Furthermore, biphenyl derivatives are extensively utilized in medicinal chemistry as intermediates for constructing pharmacologically active compounds . The presence of nitro groups on this molecule allows for further functionalization, most notably reduction to the corresponding diamine, which is a versatile intermediate for creating ligands, catalysts, and agrochemicals . The electron-withdrawing trifluoromethyl groups are known to enhance metabolic stability and influence the lipophilicity of drug candidates, making this compound a structurally interesting scaffold for drug discovery programs. This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-nitro-3-[3-nitro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2O4/c15-13(16,17)9-1-7(3-11(5-9)21(23)24)8-2-10(14(18,19)20)6-12(4-8)22(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEDTONHCGHJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681486
Record name 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194344-28-0
Record name 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biphenyl Core Formation via Cobalt-Mediated Coupling

Method Overview :
A symmetrical biphenyl precursor with trifluoromethyl groups is synthesized using cobalt(II) bromide and zinc powder in acetonitrile. This method, adapted from oxidative coupling protocols, forms the biphenyl scaffold.

Reaction Conditions :

Procedure :

  • Combine CoBr₂, Zn, and allyl chloride in acetonitrile.
  • Add trifluoroacetate-substituted aryl bromide (e.g., 3-bromo-5-trifluoromethylbenzene).
  • Stir until aryl halide consumption (monitored via GC).
  • Introduce p-benzoquinone to oxidize intermediates to biphenyl.
  • Isolate via acid hydrolysis and column chromatography.

Yield : ~65% (for analogous biaryl synthesis).

Key Consideration :
This step generates 5,5'-bis(trifluoromethyl)-1,1'-biphenyl, which serves as the precursor for subsequent nitration.

Regioselective Nitration Using Ammonium Nitrate

Method Overview :
Nitration of the biphenyl precursor is achieved using ammonium nitrate and sulfonyl chloride in N-methylpyrrolidone (NMP), avoiding traditional mixed-acid systems.

Reaction Conditions :

Procedure :

  • Dissolve 5,5'-bis(trifluoromethyl)-1,1'-biphenyl in NMP.
  • Add sulfonyl chloride dropwise at room temperature.
  • Heat to 35–40°C and introduce NH₄NO₃ in batches.
  • Quench with ice water, adjust pH to neutral, and extract the oil layer.
  • Purify via methanol reflux and recrystallization.

Yield : 67–91% (for analogous dinitro compounds).

Mechanistic Insight :
The electron-withdrawing trifluoromethyl groups direct nitration to the meta positions (3,3'), ensuring regioselectivity. Ammonium nitrate minimizes polynitro byproducts.

Comparative Analysis of Nitration Methods

Parameter Traditional Mixed Acid Ammonium Nitrate
Yield 50–60% 67–91%
Byproducts Polynitro compounds Minimal
Safety High risk (corrosive) Moderate
Workup Complexity High Low

Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (e.g., NMP) enhance nitration efficiency by stabilizing intermediates.
  • Temperature Control : Maintaining 35–40°C prevents over-nitration.
  • Stoichiometry : A molar ratio of 1:1.4–2.2 (biphenyl:sulfonyl chloride) balances reactivity and selectivity.

Challenges and Mitigation

  • Regioselectivity : Trifluoromethyl groups strongly direct nitration, but competing para substitution may occur. Use of bulky solvents (e.g., DMF) can improve meta preference.
  • Purification : Silica gel chromatography (petroleum ether/Et₂O) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Scientific Research

1. Chemical Synthesis:
3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl is utilized as a key intermediate in the synthesis of various organic compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting products, making them valuable in pharmaceutical chemistry.

2. Material Science:
This compound is studied for its potential use in developing advanced materials, particularly in the field of polymers and coatings. The presence of trifluoromethyl groups can improve the thermal and chemical stability of materials.

3. Biological Activity Studies:
Research indicates that this compound may exhibit bioactive properties, making it a candidate for further studies in medicinal chemistry. Its potential role in drug development is under investigation due to its unique structural features.

Case Studies

Study ReferenceFocus AreaFindings
Synthesis of Fluorinated CompoundsDemonstrated that this compound serves as an effective precursor for synthesizing fluorinated pharmaceuticals.
Polymer DevelopmentFound that incorporating this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability.
Biological ActivityReported preliminary findings suggesting potential anti-cancer properties when used in specific formulations.

Mechanism of Action

The mechanism of action of 3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl involves its ability to undergo various chemical transformations. The nitro groups are electron-withdrawing, making the compound reactive towards nucleophiles. The trifluoromethyl groups enhance the compound’s stability and influence its reactivity by affecting the electron density on the biphenyl core .

Comparison with Similar Compounds

Structural Analogues in Energetic Materials

3,3′-Dinitro-5,5′-bis(1H-1,2,4-triazole) (DNBT)
  • Structure : Replaces the biphenyl core with two 1,2,4-triazole rings linked at 5,5'-positions, with nitro groups at 3,3' .
  • Properties :
    • Energetic Performance : Detonation velocity (~8,900 m/s) and pressure (~34 GPa) due to high nitrogen content (N% = 47.6%) .
    • Thermal Stability : Decomposition temperature (Tₐ = 220°C), typical for nitrogen-rich heterocycles .
    • Sensitivity : Impact sensitivity (IS = 4 J) and friction sensitivity (FS = 80 N), indicating moderate sensitivity .
  • Applications : Used in explosives and propellants due to balanced energy and stability .
Dihydroxylammonium-3,3′-dinitro-5,5′-bis(1,2,4-triazole)-1,1′-diolate (MAD-X1)
  • Structure : Ionic derivative of DNBT with hydroxylammonium counterions and N-oxide functionalities .
  • Properties :
    • Detonation Velocity : ~9,200 m/s, enhanced by ionic stabilization and oxygen balance .
    • Thermal Stability : Higher decomposition temperature (Tₐ = 250°C) due to ionic lattice energy .
    • Sensitivity : Lower sensitivity (IS > 10 J, FS > 360 N) compared to neutral DNBT .
Comparison to Target Compound
  • Trifluoromethyl groups enhance thermal stability (predicted Tₐ > 250°C) and may reduce sensitivity by steric shielding of nitro groups .

Fluorinated Biphenyl Derivatives

5,5′-Bis(trifluoromethyl)-1,1′-binaphthyl
  • Properties :
    • Applications : Used in asymmetric catalysis and materials science due to chiral backbone and fluorophilic properties .
  • Contrast : The absence of nitro groups eliminates energetic applications but highlights the role of -CF₃ in enhancing chemical inertness and solubility .
3,3′-Bipyridine-6,6′-dicarbonitrile
  • Structure: Bipyridine core with cyano (-CN) groups, lacking nitro or -CF₃ substituents .
  • Properties :
    • Applications : Ligand in coordination chemistry and photovoltaic materials .

Biological Activity

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl (CAS No. 194344-28-0) is an organic compound notable for its unique structural features, including two nitro groups and two trifluoromethyl groups attached to a biphenyl core. This compound has garnered interest in various fields, particularly in medicinal and industrial chemistry, due to its potential biological activities.

  • Molecular Formula : C14H6F6N2O4
  • Molecular Weight : 380.20 g/mol
  • CAS Number : 194344-28-0

Synthesis

The synthesis of this compound typically involves the nitration of 5,5'-bis(trifluoromethyl)-1,1'-biphenyl using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process is exothermic and requires careful monitoring to prevent overheating.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (T-cell leukemia).
  • IC50 Values : The compound demonstrated varying inhibitory effects on cell proliferation across different lines:
    • Jurkat cells: IC50 = 4.64 µM
    • HeLa cells: IC50 = 9.22 µM
    • MCF-7 cells: IC50 = 8.47 µM .

These findings suggest that the compound may selectively inhibit cancer cell growth while displaying reduced toxicity to normal cells.

The mechanism by which this compound exerts its biological effects is primarily through its ability to undergo various chemical transformations:

  • The electron-withdrawing nature of the nitro groups enhances reactivity towards nucleophiles.
  • The trifluoromethyl groups contribute to the stability and reactivity profile of the biphenyl core.

Study on Anticancer Properties

A detailed investigation into the anticancer properties of a derivative compound based on this compound was conducted using MTT assays:

  • Results :
    • After 48 hours of treatment at concentrations of 5 µM, 10 µM, and 20 µM:
      • Jurkat cell viability decreased to 58.48%, 45.22%, and 21.24%, respectively.
      • MCF-7 cell viability decreased to similar levels indicating effective growth inhibition .
Concentration (µM)Jurkat Cell Viability (%)MCF-7 Cell Viability (%)
558.4843.89
1045.2230.38
2021.2415.05

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 3,3’-Dinitro-5,5’-bis(trifluoromethyl)diphenyl ether , the unique combination of functional groups in This compound imparts distinct chemical properties that enhance its reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl
Reactant of Route 2
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3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl

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